Home > Products > Screening Compounds P133604 > Doxorubicin Hydrochloride
Doxorubicin Hydrochloride - 25316-40-9

Doxorubicin Hydrochloride

Catalog Number: EVT-288016
CAS Number: 25316-40-9
Molecular Formula: C27H29NO11.ClH
C27H30ClNO11
Molecular Weight: 580.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Doxorubicin hydrochloride is an anthracycline.
Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
Doxorubicin Hydrochloride (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin (has active moiety).
Future Directions
  • Personalized medicine: Developing strategies to predict individual patient responses to doxorubicin hydrochloride based on genetic and molecular profiles to optimize treatment efficacy and minimize toxicity. [, ]
  • Overcoming drug resistance: Investigating novel approaches to circumvent drug resistance mechanisms, including combination therapies with other anticancer agents or targeted therapies that inhibit specific resistance pathways. [, , ]
  • Enhancing drug delivery: Continuing the development of more sophisticated and targeted drug delivery systems to improve the efficacy and reduce the systemic toxicity of doxorubicin hydrochloride, potentially utilizing nanotechnology and biocompatible materials. [, , , , ]
  • Exploring new therapeutic targets: Identifying and characterizing novel molecular targets involved in doxorubicin hydrochloride's mechanism of action and resistance pathways to develop new therapeutic interventions. [, ]
  • Developing safer analogs: Designing and synthesizing new doxorubicin hydrochloride analogs with improved therapeutic indices and reduced toxicity profiles while maintaining or enhancing its antitumor activity. []

Doxorubicin

    Relevance: Doxorubicin is inherently related to Doxorubicin Hydrochloride as its free base form. The hydrochloride salt enhances Doxorubicin's water solubility, making it suitable for intravenous administration. Both forms exhibit similar mechanisms of action, primarily intercalating DNA and inhibiting topoisomerase II, leading to tumor cell death. [, , , , ]

Epirubicin Hydrochloride

    Relevance: The structural similarity between Epirubicin Hydrochloride and Doxorubicin Hydrochloride results in shared mechanisms of action, including DNA intercalation and topoisomerase II inhibition. Both are used in chemotherapy, often for similar types of cancers. []

Liposomal Doxorubicin Hydrochloride

    Relevance: Liposomal Doxorubicin Hydrochloride represents a delivery system modification of Doxorubicin Hydrochloride. By encapsulating the drug, the liposomal formulation aims to improve its therapeutic index by enhancing tumor targeting and decreasing off-target effects. [, , , ]

Fluorouracil

    Cytarabine

      Relevance: Similar to Fluorouracil, Cytarabine is mentioned in the context of Doxorubicin Hydrochloride research primarily due to its application as a chemotherapeutic agent. Studies often investigate the stability of these drugs in combination formulations. []

    Mitomycin C

      Relevance: Mitomycin C is grouped with Doxorubicin Hydrochloride in research exploring the use of hydroxyapatite small crystals as drug carriers. This suggests a potential for combining these drugs within this specific delivery system. []

    Amrubicin Hydrochloride

      Relevance: The close structural relationship between Amrubicin Hydrochloride and Doxorubicin Hydrochloride leads to similar mechanisms of action and applications in cancer chemotherapy. Amrubicin Hydrochloride has been studied as a potential alternative to Doxorubicin Hydrochloride in combination chemotherapy regimens. []

    Cisplatin

      Relevance: Cisplatin is frequently mentioned alongside Doxorubicin Hydrochloride in cancer research due to their common use in chemotherapy regimens. Studies often explore their combined effects, potential for synergistic toxicity, or their individual and combined efficacy against specific cancer types. [, , , ]

    Buthionine Sulfoximine

      Relevance: Research investigates combining Buthionine Sulfoximine with Doxorubicin Hydrochloride loaded onto hydroxyapatite, aiming to enhance the antitumor effect by increasing cancer cell sensitivity to Doxorubicin Hydrochloride. []

    Sorafenib

      Relevance: Sorafenib is mentioned alongside Doxorubicin Hydrochloride in research investigating microRNA signatures that predict liver cancer cell sensitivity to chemotherapy. This highlights the exploration of combination therapies and the search for biomarkers predicting treatment response. []

    Overview

    Doxorubicin Hydrochloride is an anthracycline antibiotic derived from the bacterium Streptomyces peucetius. It is widely recognized for its potent anticancer properties, primarily used in chemotherapy for various malignancies, including breast cancer, leukemia, and lymphomas. The compound works by interfering with DNA replication and transcription, ultimately leading to cell death.

    Source

    Doxorubicin was first isolated in the 1960s from Streptomyces peucetius and has since been synthesized for clinical use. Its hydrochloride salt form enhances its solubility and stability, making it suitable for intravenous administration in a clinical setting .

    Classification

    Doxorubicin Hydrochloride is classified as an antineoplastic agent. It is categorized under the anthracycline class of drugs, which are known for their ability to intercalate DNA and inhibit topoisomerase II, an enzyme critical for DNA replication .

    Synthesis Analysis

    Doxorubicin can be synthesized through various chemical methods. One notable approach involves the use of enzymatic processes for selective acylation at the C-14 position, which enhances its therapeutic efficacy. This method utilizes acyl donor compounds such as vinyl esters and requires careful control of reaction conditions to achieve high yields .

    Another synthesis route involves the coupling of doxorubicin with fullerenol to create conjugates that improve selectivity and reduce side effects. This process includes hydrazination followed by reaction with doxorubicin in a controlled environment, yielding a product that maintains the anticancer activity of doxorubicin while enhancing its delivery mechanism .

    Molecular Structure Analysis

    Doxorubicin Hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C27H29NO11C_{27}H_{29}NO_{11}, with a molecular weight of approximately 579.65 g/mol.

    Structure Data

    • Chemical Formula: C27H29NO11C_{27}H_{29}NO_{11}
    • Molecular Weight: 579.65 g/mol
    • Functional Groups: Hydroxyl groups, carbonyl groups, and an amine group.
    • Structural Features: The structure includes an anthraquinone core that intercalates into DNA.
    Chemical Reactions Analysis

    Doxorubicin Hydrochloride participates in several chemical reactions that enhance its therapeutic profile. One significant reaction is its intercalation into DNA, which disrupts the double helix structure and prevents replication. Additionally, when combined with transition metals like iron, doxorubicin can generate reactive oxygen species through Fenton reactions, leading to oxidative damage of cellular components .

    Technical Details

    • Intercalation Reaction: Doxorubicin inserts between DNA base pairs.
    • Oxidative Stress Reaction: In the presence of iron, doxorubicin catalyzes the formation of free radicals that further damage DNA.
    Mechanism of Action

    The primary mechanism of action for doxorubicin involves intercalation into DNA strands, which inhibits both DNA and RNA synthesis by preventing topoisomerase II from properly functioning. This inhibition results in double-strand breaks in DNA, triggering apoptosis (programmed cell death) in cancer cells .

    Additionally, doxorubicin's ability to generate reactive oxygen species when bound to iron leads to oxidative stress within cells, compounding its cytotoxic effects against tumors .

    Physical and Chemical Properties Analysis

    Doxorubicin Hydrochloride exhibits several notable physical and chemical properties:

    Physical Properties

    • Appearance: Reddish-orange crystalline powder.
    • Solubility: Soluble in water; insoluble in organic solvents.
    • Melting Point: Approximately 200°C.

    Chemical Properties

    • pH: Typically around 4-7 when dissolved in water.
    • Stability: Sensitive to light and heat; should be stored in a dark environment at low temperatures.
    • Degradation: Can degrade in alkaline conditions or upon exposure to high temperatures.
    Applications

    Doxorubicin Hydrochloride is extensively used in oncology for treating various types of cancer due to its effectiveness in targeting rapidly dividing cells. Its applications include:

    • Breast Cancer Treatment: Often used as part of combination chemotherapy regimens.
    • Leukemia Management: Effective against acute lymphoblastic leukemia.
    • Lymphoma Therapy: Utilized in treating Hodgkin's and non-Hodgkin's lymphoma.

    In addition to its primary applications, ongoing research explores novel formulations and conjugates aimed at enhancing its selectivity and reducing adverse effects associated with traditional chemotherapy regimens .

    Introduction to Doxorubicin Hydrochloride

    Historical Development and Discovery

    The discovery of doxorubicin hydrochloride emerged from systematic exploration of Streptomyces bacterial metabolites in the mid-20th century:

    • 1960: Farmitalia Research Laboratories (Milan) and the Italian National Tumor Institute initiated a landmark collaboration to screen soil microorganisms for antitumor activity. This partnership led to the isolation of daunorubicin (then called daunomycin) from Streptomyces peucetius var. caesius found near Castel del Monte, Apulia [2].
    • 1969: Researchers identified a hydroxylated analogue (14-hydroxydaunorubicin) in a mutated strain of the same bacterium. This compound demonstrated superior antitumor activity and broader therapeutic applications compared to its predecessor [6] [10].
    • Transatlantic validation: The Sloan-Kettering Institute (New York) played a pivotal role in preclinical validation through collaborative studies that facilitated global clinical development [2].
    • 1974: The compound received FDA approval under the brand name Adriamycin®, marking the debut of one of oncology's most versatile chemotherapeutic agents. The "Adria" prefix acknowledged the Adriatic Sea's proximity to the discovery site [10].

    Table: Key Milestones in Doxorubicin Development

    YearEventSignificance
    1960Farmitalia-Istituto Nazionale Tumori collaborationEstablished discovery platform for anthracyclines
    1963Daunorubicin identificationPrecursor compound isolation
    1969Hydroxylated derivative characterizationDiscovery of doxorubicin's enhanced anticancer profile
    1974FDA approval (Adriamycin®)Enabled widespread clinical deployment

    Chemical Classification and Anthracycline Family

    Doxorubicin hydrochloride (C₂₇H₂₉NO₁₁·HCl) belongs to the anthracycline antibiotic class, characterized by a tetracyclic aglycone scaffold fused to an amino sugar moiety. Key classification aspects include:

    • Biosynthetic origin: Derived from type II polyketide synthase systems in Actinobacteria, featuring a tetrahydronaphthacenequinone core (aglycone) glycosidically linked to daunosamine [6] [10].
    • Structural relationships within anthracyclines:

    Table: Comparative Anthracycline Chemical Features

    CompoundR₁ SubstitutionR₂ SubstitutionDistinctive Feature
    DaunorubicinHCH₃First-generation anthracycline
    DoxorubicinOHCH₃14-hydroxylation enhances efficacy
    EpirubicinOHCH₃4'-epimerization reduces cardiotoxicity
    IdarubicinHHNon-sugar analogue for oral administration
    • Mechanistic classification: Functions as a topoisomerase II inhibitor and DNA intercalator, distinguishing it from non-intercalating cytotoxic agents [3] [6]. The amino group protonation at physiological pH enables electrostatic interactions with DNA phosphate backbones, augmenting intercalative binding [4].

    Structural Characteristics and Stereochemical Properties

    The molecular architecture of doxorubicin hydrochloride underpins its biological activity through precise three-dimensional positioning of functional groups:

    • Core scaffold: Comprises a planar, electron-deficient anthraquinone chromophore (aglycone) responsible for DNA intercalation and redox cycling. The conjugated π-system absorbs at 480 nm, providing distinctive spectroscopic identification [4] [9].
    • Stereochemical complexity: Contains seven chiral centers (C-7, C-9, C-4', C-5', C-7', and two sites in daunosamine) governing macromolecular recognition. The natural (7S,9S)-configuration optimizes DNA groove binding through spatial alignment of hydroxyl groups at C-9 and C-14 [4] [6].
    • Functional group interactions:
    • The C-9 carbonyl and C-10 phenolic oxygen form hydrogen bonds with guanine-cytosine base pairs during intercalation
    • Protonated C-3' amino group (pKₐ ≈ 8.2) stabilizes electrostatic phosphate backbone contacts
    • C-14 hydroxymethylketone participates in metal chelation and redox activation [4]
    • Spectroscopic signatures: FTIR analysis reveals characteristic vibrations including:
    • 1700 cm⁻¹ (quinone C=O stretch)
    • 1615 cm⁻¹ (aromatic C=C)
    • 1280 cm⁻¹ (phenolic C-O)
    • 1080 cm⁻¹ (glycosidic C-O-C) [4]

    Table: Structural Properties of Doxorubicin Hydrochloride

    PropertyCharacteristicBiological Significance
    Molecular formulaC₂₇H₂₉NO₁₁ (free base)Determines pharmacokinetic behavior
    Molecular weight543.52 g/mol (free base)Influences membrane permeability
    ChromophoreAnthraquinone (conjugated system)Enables DNA intercalation and UV detection
    Solubility>10 mg/mL in water (hydrochloride salt)Facilitates intravenous administration
    Ionizable groupsAmino group (pKₐ 8.2-8.5), phenolic OHMediates pH-dependent DNA binding

    Regulatory Approvals and Global Usage Trends

    The regulatory evolution of doxorubicin hydrochloride reflects progressive therapeutic optimization:

    • Initial authorization: FDA approval for injectable doxorubicin hydrochloride (1974) established the standard formulation for hematologic malignancies and solid tumors [10].
    • Advanced formulations:
    • Pegylated liposomal doxorubicin (Doxil®/Caelyx®): Approved for AIDS-related Kaposi sarcoma (1995), ovarian cancer (1999), and multiple myeloma (2007) [1] [8]
    • Non-pegylated liposomal doxorubicin (Myocet®): EMA-approved for metastatic breast cancer (2000) [2]
    • Biosimilars: Recent approvals include Zolsketil® pegylated liposomal and Celdoxome® pegylated liposomal, expanding global access [6].

    Table: Global Market Dynamics (2024-2033 Projections)

    RegionMarket Size (2024)Projected CAGRGrowth Drivers
    North America$432 million5.8%High cancer prevalence, advanced healthcare infrastructure
    Europe$298 million5.2%Rising ovarian/breast cancer incidence, liposomal adoption
    Asia-Pacific$167 million8.3%Improving healthcare access, generic manufacturing capacity
    Global Liposomal Market$1.2 billion9.5%Technological innovation in drug delivery systems [1] [8]

    The global doxorubicin market is projected to expand from $1.06 billion in 2024 to $1.76 billion by 2033, driven by:

    • Rising cancer incidence (projected 30 million cases annually by 2040) [1]
    • Liposomal formulation dominance (60% market share) due to enhanced therapeutic indices
    • Regional manufacturing expansion in India and China reducing generic costs by 30-40% [5]
    • Precision medicine integration through biomarker-guided therapy (e.g., HER2 status) [1] [5]

    Properties

    CAS Number

    25316-40-9

    Product Name

    Doxorubicin Hydrochloride

    IUPAC Name

    (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

    Molecular Formula

    C27H29NO11.ClH
    C27H30ClNO11

    Molecular Weight

    580.0 g/mol

    InChI

    InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

    InChI Key

    MWWSFMDVAYGXBV-RUELKSSGSA-N

    SMILES

    CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

    Solubility

    Soluble (NTP, 1992)

    Synonyms

    4' Epi Adriamycin
    4' Epi Doxorubicin
    4' Epi DXR
    4' Epiadriamycin
    4' Epidoxorubicin
    4'-Epi-Adriamycin
    4'-Epi-Doxorubicin
    4'-Epi-DXR
    4'-Epiadriamycin
    4'-Epidoxorubicin
    Ellence
    EPI cell
    EPI-cell
    EPIcell
    Epilem
    Epirubicin
    Epirubicin Hydrochloride
    Farmorubicin
    Farmorubicina
    Farmorubicine
    Hydrochloride, Epirubicin
    IMI 28
    IMI-28
    IMI28
    NSC 256942
    NSC-256942
    NSC256942
    Pharmorubicin

    Canonical SMILES

    CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

    Isomeric SMILES

    C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.